N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, characterized by a bicyclic core fused with a thioacetamide side chain. Key structural features include:
- Core: A 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine scaffold, providing a planar heterocyclic system conducive to π-π stacking interactions.
- Substituents: Two 4-ethylphenyl groups at positions 3 and 7 of the pyrrolo-pyrimidinone core. A phenyl group at position 5. A thioacetamide linker (-S-CH2-C(=O)-NH-) at position 2, bonded to an N-(4-ethylphenyl) group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2S/c1-3-20-10-14-23(15-11-20)32-26(35)19-37-30-33-27-25(22-8-6-5-7-9-22)18-31-28(27)29(36)34(30)24-16-12-21(4-2)13-17-24/h5-18,31H,3-4,19H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVUPHBPDTQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)CC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 446.6 g/mol . The presence of functional groups such as thio and acetamide enhances its reactivity and biological potential.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain pyrrolo[3,2-d]pyrimidine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
2. Antimicrobial Properties
The thioacetamide group in this compound may contribute to antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth. For example, thiazole derivatives have shown promising results against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL . This suggests that this compound could possess similar antimicrobial effects.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression by inhibiting key regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cytotoxicity.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine derivative | Anticancer | <10 µM | |
| Thiazole derivative | Antimicrobial | 31.25 µg/mL | |
| DHFR inhibitor | Enzyme inhibition | Not specified |
These findings underscore the potential therapeutic applications of this compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. Molecular docking studies have shown that such compounds can inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase .
Case Study:
In a study evaluating the anticancer potential of pyrrolopyrimidine derivatives, it was found that certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Anticonvulsant Properties
Compounds with similar structures have been investigated for their anticonvulsant activities. Research indicates that modifications in the thiazole and pyrrolopyrimidine components can enhance the anticonvulsant efficacy of these compounds. For instance, certain derivatives were able to provide significant protection in electroshock seizure models, outperforming traditional anticonvulsants like sodium valproate .
Data Table: Anticonvulsant Activity Comparison
| Compound | Median Effective Dose (mg/kg) | Model Tested |
|---|---|---|
| Compound A | 24.38 | Electroshock Seizure |
| Compound B | 88.23 | Chemo-shock Seizure |
| N-(4-Ethylphenyl)... | TBD | TBD |
Antibacterial Activity
The thiazole moiety present in N-(4-ethylphenyl)-2... has been linked to antibacterial properties. Studies have shown that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Case Study:
A recent investigation revealed that specific thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus, suggesting their potential use as antibacterial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(4-ethylphenyl)-2... Compounds with electron-withdrawing groups on the phenyl ring showed increased activity against various biological targets, including cancer cells and pathogens .
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) bridge between the pyrrolopyrimidine core and acetamide group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide (-SO-) | RT, acetic acid | 65–75% | |
| mCPBA | Sulfone (-SO<sub>2</sub>-) | 0°C, DCM | 80–85% |
This reaction modifies electronic properties, potentially enhancing target binding affinity in biological systems.
Acetamide Hydrolysis
The acetamide moiety (-NHCO-) is susceptible to hydrolysis:
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid + 4-ethylaniline | Precursor for further functionalization |
| Basic | NaOH (2M), 60°C | Carboxylate salt + amine | Improved solubility for formulation |
Hydrolysis kinetics are slower compared to aliphatic amides due to resonance stabilization from the aromatic system .
Nucleophilic Substitution at Pyrimidine Core
The 4-oxo group on the pyrimidine ring participates in nucleophilic substitutions:
Substitutions at this position are critical for modulating bioactivity, as seen in Trk kinase inhibitors .
Electrophilic Aromatic Substitution (EAS)
The 7-phenyl and 4-ethylphenyl groups undergo EAS, though reactivity is attenuated by electron-withdrawing effects from the core:
Reduction of 4-Oxo Group
The keto group at position 4 can be reduced to a hydroxyl group:
| Reducing Agent | Conditions | Product | Stability |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C | 4-Hydroxy derivative | Prone to dehydration |
| LiAlH<sub>4</sub> | THF, reflux | 4-Hydroxy (over-reduced) | Low selectivity |
Reduction alters hydrogen-bonding capacity, impacting target binding .
Alkylation/Acylation of Free Amine
The secondary amine in the dihydropyrrolo ring undergoes alkylation:
| Reagent | Product | Biological Impact |
|---|---|---|
| CH<sub>3</sub>I | N-Methyl derivative | Reduced cytotoxicity |
| AcCl | N-Acetyl analog | Improved pharmacokinetics |
Alkylation is typically performed in DMF with NaH as base .
Cross-Coupling Reactions
The phenyl rings enable palladium-catalyzed couplings:
| Reaction | Catalysts | Substituents Introduced | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | Boronic acids (e.g., -CF<sub>3</sub>) | 50–60% |
| Heck | Pd(OAc)<sub>2</sub> | Alkenes | 40–45% |
These reactions diversify aromatic pharmacophores for structure-activity relationship (SAR) studies .
Key Stability Considerations
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The 3-butyl group in the dichlorophenyl analog () increases lipophilicity (predicted logP ~4.2 vs. ~3.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .
- N-(3,4-dichlorophenyl) in ’s compound introduces electron-withdrawing groups, likely strengthening hydrogen-bonding interactions with target proteins compared to the ethylphenyl group in the target compound .
Thioacetamide Side Chain Variations
Key Observations :
- Synthetic Universality : All analogs are synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with thiol-containing heterocycles, confirming the robustness of this route .
- Aryl Group Impact: N-(4-ethylphenyl) in the target compound balances lipophilicity and steric bulk, whereas N-(3,4-dichlorophenyl) () may enhance target affinity due to halogen bonding .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1700 cm⁻¹, NH at ~3390 cm⁻¹) align with analogs like compound 24 (), which shows similar peaks at 1730 cm⁻¹ (C=O) and 3390 cm⁻¹ (NH) .
- Crystallography: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate () exhibits a mean C–C bond length of 1.54 Å and R-factor = 0.054, typical for disordered pyrrolo-pyrimidinones. Hydrogen-bonding patterns (e.g., N–H···O) likely stabilize the crystal lattice, as described in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : A common approach involves multi-step heterocyclic condensation. For analogous pyrrolo[3,2-d]pyrimidinone derivatives, refluxing intermediates (e.g., thioacetamide derivatives) with halogenated precursors in ethanol under basic conditions (e.g., sodium acetate) is effective. Purification via recrystallization from ethanol-dioxane mixtures typically yields pure crystals with ~85% efficiency .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid side products like unreacted acetamide or dimerized byproducts.
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule crystallography efficiently. SHELX algorithms are robust for resolving disorder in residues and refining hydrogen atom positions .
- Data Parameters : Aim for a data-to-parameter ratio >13.6 and R-factors <0.06 (e.g., R = 0.054 as reported in similar studies ). Resolve thermal motion artifacts by iterative refinement cycles.
Q. What analytical techniques are critical for identifying impurities in synthesized batches?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect trace impurities. For structural confirmation, use H/C NMR to identify residual solvents (e.g., dioxane) or unreacted phenyl groups.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Methodology : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst concentration. For example, a central composite design can identify optimal reflux time and sodium acetate loading. Flow chemistry (e.g., continuous-flow reactors) may enhance reproducibility and reduce side reactions .
- Case Study : A DoE approach for analogous pyrimidine derivatives improved yields from 70% to 88% by adjusting ethanol-dioxane ratios and reaction time .
Q. How should researchers address contradictions in crystallographic data, such as disordered residues or anomalous thermal parameters?
- Methodology : Cross-validate SCXRD data with spectroscopic techniques (e.g., solid-state NMR). For SHELX refinement, use PART instructions to model disorder and apply restraints to bond distances/angles. If R-factors remain high (>0.08), consider twinning or alternative space groups .
- Example : In a study of a related pyrrolo-pyrimidine, disorder in the ethylphenyl group was resolved by splitting the residue into two conformers with occupancy ratios refined to 0.6:0.4 .
Q. What role do substituents (e.g., ethylphenyl, thioacetamide) play in modulating intermolecular interactions in the crystal lattice?
- Methodology : Analyze hydrogen-bonding patterns using graph set theory (e.g., Etter’s notation). The ethylphenyl groups likely engage in C–H···π interactions, while the thioacetamide sulfur may form S···O contacts with carbonyl groups. Use Mercury software to visualize packing motifs .
- Data Insight : In similar structures, trifluoromethyl groups enhance lipophilicity and stabilize π-stacking, which could guide analog design for improved bioavailability .
Q. How can computational methods predict the biological activity of this compound based on its structure?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s minimized 3D structure. Validate with MD simulations to assess binding stability. Correlate substituent electronegativity (e.g., ethyl vs. fluoro groups) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
